molecular formula C12H16N6O3 B4219868 2-(5-methyl-3-nitropyrazol-1-yl)-N-(1-propylpyrazol-4-yl)acetamide

2-(5-methyl-3-nitropyrazol-1-yl)-N-(1-propylpyrazol-4-yl)acetamide

Cat. No.: B4219868
M. Wt: 292.29 g/mol
InChI Key: LAACAHQHYQXPPN-UHFFFAOYSA-N
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Description

2-(5-methyl-3-nitropyrazol-1-yl)-N-(1-propylpyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a nitro group and a methyl group on one pyrazole ring, and a propyl group on another pyrazole ring, connected via an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-nitropyrazol-1-yl)-N-(1-propylpyrazol-4-yl)acetamide typically involves the following steps:

    Formation of 5-methyl-3-nitro-1H-pyrazole: This can be achieved by nitration of 5-methylpyrazole using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of 1-propyl-1H-pyrazole-4-amine: This can be synthesized by alkylation of pyrazole with propyl bromide followed by amination.

    Coupling Reaction: The final step involves coupling 5-methyl-3-nitro-1H-pyrazole with 1-propyl-1H-pyrazole-4-amine using acetic anhydride as a coupling agent under reflux conditions to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in the compound can undergo reduction to form an amino group. This can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The methyl group on the pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) under controlled temperature conditions.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Major Products

    Reduction: 2-(5-methyl-3-amino-1H-pyrazol-1-yl)-N-(1-propyl-1H-pyrazol-4-yl)acetamide.

    Substitution: Various halogenated or nitrated derivatives of the original compound.

    Hydrolysis: 5-methyl-3-nitro-1H-pyrazole-1-carboxylic acid and 1-propyl-1H-pyrazole-4-amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Potential use as a probe to study biological processes involving pyrazole derivatives.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-nitropyrazol-1-yl)-N-(1-propylpyrazol-4-yl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may act by inhibiting the growth of microorganisms through interaction with specific molecular targets such as enzymes or cell membranes. If it has anti-inflammatory properties, it may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(3-nitro-1H-pyrazol-1-yl)-N-(1-propyl-1H-pyrazol-4-yl)acetamide: Similar structure but lacks the methyl group on the pyrazole ring.

    2-(5-methyl-1H-pyrazol-1-yl)-N-(1-propyl-1H-pyrazol-4-yl)acetamide: Similar structure but lacks the nitro group on the pyrazole ring.

    2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(1-ethyl-1H-pyrazol-4-yl)acetamide: Similar structure but has an ethyl group instead of a propyl group on the pyrazole ring.

Uniqueness

The presence of both a nitro group and a methyl group on one pyrazole ring, along with a propyl group on another pyrazole ring, makes 2-(5-methyl-3-nitropyrazol-1-yl)-N-(1-propylpyrazol-4-yl)acetamide unique

Properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)-N-(1-propylpyrazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O3/c1-3-4-16-7-10(6-13-16)14-12(19)8-17-9(2)5-11(15-17)18(20)21/h5-7H,3-4,8H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAACAHQHYQXPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)NC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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